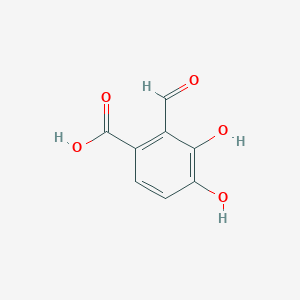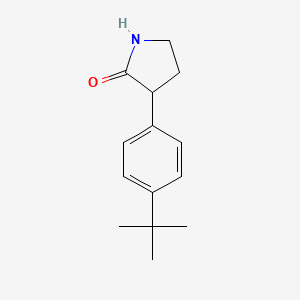
N-(pyridin-3-ylmethyl)heptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)heptan-4-amine is an organic compound with the molecular formula C13H22N2. This compound features a pyridine ring attached to a heptan-4-amine chain, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)heptan-4-amine typically involves the reaction of pyridine derivatives with heptan-4-amine under controlled conditions. One common method is the reductive amination of pyridine-3-carboxaldehyde with heptan-4-amine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)heptan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
N-(pyridin-3-ylmethyl)heptan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)heptan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)heptan-4-amine
- N-(pyridin-4-ylmethyl)heptan-4-amine
- N-(pyridin-3-ylmethyl)hexan-4-amine
Uniqueness
N-(pyridin-3-ylmethyl)heptan-4-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for various molecular targets. This makes it a valuable compound for the development of selective inhibitors or ligands in medicinal chemistry.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)heptan-4-amine |
InChI |
InChI=1S/C13H22N2/c1-3-6-13(7-4-2)15-11-12-8-5-9-14-10-12/h5,8-10,13,15H,3-4,6-7,11H2,1-2H3 |
InChI Key |
IYRKEDLKEYIRIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)methoxy]piperidine](/img/structure/B13275898.png)
![2-[(1S,2S)-2-Aminocyclohexyl]acetic acid](/img/structure/B13275899.png)
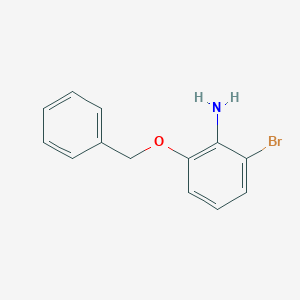
![Methyl 4-[(but-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13275921.png)


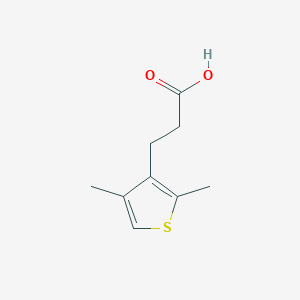
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}ethan-1-amine](/img/structure/B13275947.png)
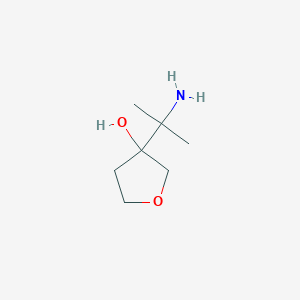
amine](/img/structure/B13275955.png)
amine](/img/structure/B13275962.png)
![2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13275965.png)
